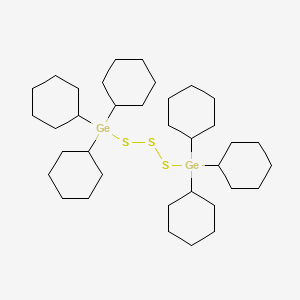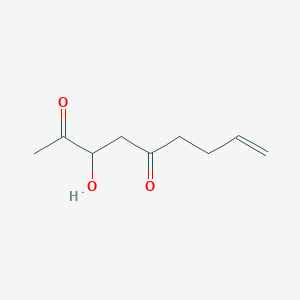
3-Hydroxynon-8-ene-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-8-nonene-2,5-dione is an organic compound with the molecular formula C9H14O3 It consists of a nonene backbone with hydroxyl and dione functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-8-nonene-2,5-dione can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. For instance, the reaction between 3-hydroxybutanal and 2,5-hexanedione in the presence of a base such as sodium hydroxide can yield 3-Hydroxy-8-nonene-2,5-dione.
Industrial Production Methods
Industrial production of 3-Hydroxy-8-nonene-2,5-dione typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-8-nonene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dione groups can be reduced to form diols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxo-8-nonene-2,5-dione.
Reduction: Reduction of the dione groups can produce 3-hydroxy-8-nonane-2,5-diol.
Substitution: Substitution of the hydroxyl group can result in compounds like 3-chloro-8-nonene-2,5-dione.
Aplicaciones Científicas De Investigación
3-Hydroxy-8-nonene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-8-nonene-2,5-dione involves its interaction with various molecular targets. The hydroxyl and dione groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound’s reactivity allows it to modify proteins and other biomolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2,5-hexanedione: Similar structure but with a shorter carbon chain.
8-Hydroxy-2,5-nonanedione: Similar structure but with the hydroxyl group at a different position.
3-Hydroxy-2,5-decanedione: Similar structure but with a longer carbon chain.
Uniqueness
3-Hydroxy-8-nonene-2,5-dione is unique due to its specific arrangement of functional groups and carbon chain length. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3-hydroxynon-8-ene-2,5-dione |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-8(11)6-9(12)7(2)10/h3,9,12H,1,4-6H2,2H3 |
Clave InChI |
NKOPXXIKCMTWQB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC(=O)CCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)
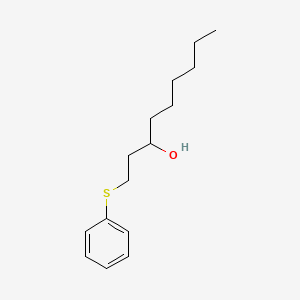
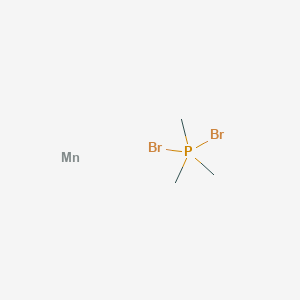
![N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide](/img/structure/B14424415.png)
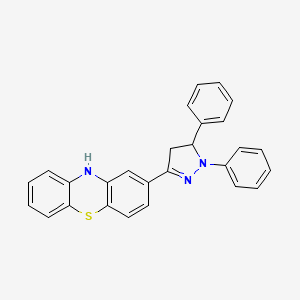

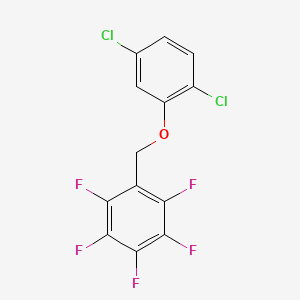
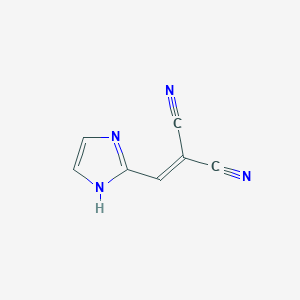
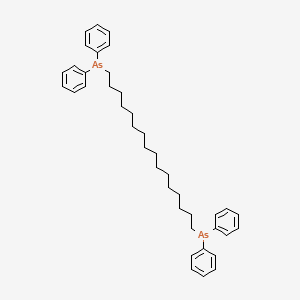

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
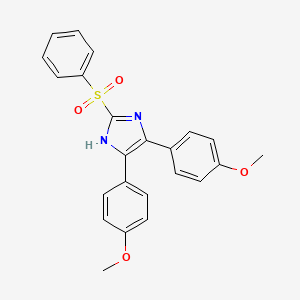
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
